molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate

Cat. No. B2463711
CAS RN: 26717-39-5
M. Wt: 323.345
InChI Key: IDLXXRSURSCTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04777252

Procedure details

To a solution of 3,4-dimethoxyaniline (100 g, 0.65 mol) in 130 ml of N,N-dimethylformamide was added diethyl ethoxymethylene malonate (141.2 g, 0.65 mol). The mixture was stirred at room temperature for 21 hours. The solvent was evaporated in vacuo and the residual dark brown oil was recrystallized from 1.6 l cyclohexane and 50 g of activated carbon to give 150.5 g of desired product. Extraction of the carbon with hot cyclohexane gave another 27.1 g of product. Total yield 177.6 g, melting point 57°-59° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].CCO[CH:15]=[C:16]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
141.2 g
Type
reactant
Smiles
CCOC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual dark brown oil was recrystallized from 1.6 l cyclohexane and 50 g of activated carbon

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150.5 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.